Ethyl 2-(4-bromophenyl)-2-diazoacetate
Overview
Description
Ethyl 2-(4-bromophenyl)-2-diazoacetate is a derivative of ethyl diazoacetate, a compound known for its versatility in organic synthesis. Ethyl diazoacetate itself is a valuable synthon in organic chemistry, often used in the synthesis of various heterocyclic compounds and as a precursor for numerous organic reactions . However, the use of ethyl diazoacetate in industrial applications is limited due to safety concerns, as it is highly reactive and potentially explosive .
Synthesis Analysis
The synthesis of ethyl diazoacetate and its derivatives can be achieved through various methods. One approach involves the in-line coupling of microreactor synthesis and separation technology, which allows for the safe production of ethyl diazoacetate on demand . Another method includes the treatment of ethyl diazoacetate with aryl imines in the presence of a base to yield substituted 1,2,3-triazoles . Additionally, ethyl diazoacetate can be used in Lewis acid-catalyzed reactions with aldehydes to produce β-keto esters or α-formyl esters, depending on the nature of the Lewis acid catalyst employed .
Molecular Structure Analysis
The molecular structure of ethyl diazoacetate derivatives can be complex and is often characterized using various spectroscopic techniques. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, was characterized by NMR spectroscopy and X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system and providing insights into its non-covalent interactions .
Chemical Reactions Analysis
Ethyl diazoacetate is known to undergo a variety of chemical reactions. It can react with aldehydes in the presence of Lewis acids to form different esters . Rhodium(II) acetate-catalyzed decomposition of ethyl diazo derivatives can lead to the formation of 4-aryl-2-hydroxy-naphthoates or β,β-unsaturated esters . Furthermore, ethyl diazoacetate can be used in "click chemistry" to synthesize triazoles, demonstrating its utility in constructing heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl diazoacetate are significant in determining its reactivity and stability. It is known for its instability and potential to detonate, which restricts its industrial use . However, when synthesized and handled under controlled conditions, such as in a microreactor system, it can be produced safely . The compound's reactivity is also a valuable asset in synthetic organic chemistry, as it can participate in a wide range of reactions to form diverse organic products .
Scientific Research Applications
Cross Coupling Reactions
Ethyl 2-(4-bromophenyl)-2-diazoacetate has been utilized in various cross-coupling reactions. For instance, ethyl (trialkylstannyl)diazoacetates have been employed as substrates in the Stille reaction, demonstrating effectiveness with aryl iodides. The compound showcases versatility in substitution reactions with different nucleophiles and displays unique reactivity patterns, which are instrumental in organic synthesis (Padwa, Sá, & Weingarten, 1997).
Thermal Stability Studies
Ethyl diazoacetate (EDA), closely related to ethyl 2-(4-bromophenyl)-2-diazoacetate, has been extensively studied for its thermal stability. These studies are crucial in understanding the safety and reactivity of EDA in industrial and laboratory settings, contributing significantly to the risk assessment of using such compounds (Clark et al., 2002).
Biological Evaluation and Enzyme Inhibition
Compounds derived from ethyl diazoacetate, including ethyl 2-(4-bromophenyl)-2-diazoacetate, have been evaluated for their biological activity. For instance, bromophenol derivatives with cyclopropyl moieties, synthesized from reactions involving ethyl diazoacetate, have been found to be effective inhibitors of human carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This finding is particularly relevant in the treatment of neurological disorders like Alzheimer's disease (Boztaş et al., 2019).
Industrial Scale Synthesis
Ethyl diazoacetate, a versatile compound in organic chemistry, has been synthesized in flow using microreactor technology. This approach has made it possible to produce ethyl diazoacetate in a safe manner for industrial applications, overcoming the challenges posed by its explosive nature (Delville, van Hest, & Rutjes, 2013).
Reaction Calorimetry for Process Development
The reaction calorimetry of ethyl diazoacetate has been studied for process development, pilot plant campaigns, and full-scale reactor design. These studies are vital for understanding the large-scale chemistry of ethyl diazoacetate, facilitating its use as an industrial intermediate while addressing safety concerns related to its instability and high reactivity (Clark, Shah, & Peterson, 2002).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-diazoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9(13-12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFDRBGXZRGAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694872 | |
Record name | 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromophenyl)-2-diazoacetate | |
CAS RN |
758692-47-6 | |
Record name | 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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